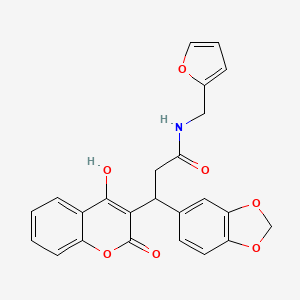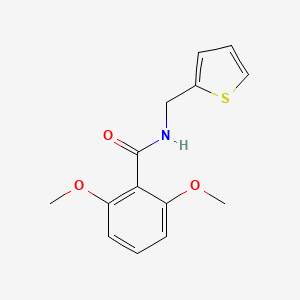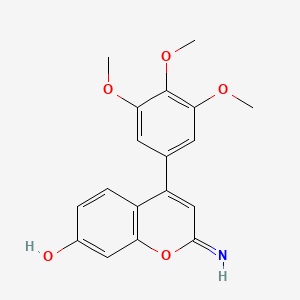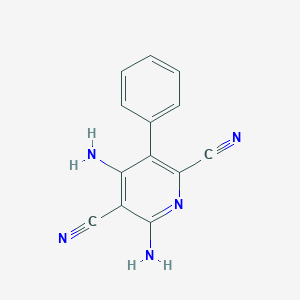![molecular formula C26H25N3O7 B11055278 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055278.png)
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including hydroxyl, imidazole, methoxy, benzodioxole, and pyrrolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzodioxole intermediates, followed by their coupling with the pyrrolone core. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy groups could result in various substituted derivatives.
Scientific Research Applications
3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the benzodioxole and methoxy groups can interact with various receptors and enzymes, modulating their functions.
Comparison with Similar Compounds
Similar Compounds
1H-IMIDAZOLE: A simpler compound with a similar imidazole ring.
BENZODIOXOLE: Shares the benzodioxole moiety.
METHOXYBENZOYL: Contains the methoxybenzoyl group.
Uniqueness
What sets 3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C26H25N3O7 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O7/c1-33-18-6-3-5-16(11-18)23(30)21-22(17-12-19(34-2)25-20(13-17)35-15-36-25)29(26(32)24(21)31)9-4-8-28-10-7-27-14-28/h3,5-7,10-14,22,30H,4,8-9,15H2,1-2H3/b23-21+ |
InChI Key |
KONWKMBZVJVSMK-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4)OC)OCO5)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC5=C(C(=C4)OC)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {4-[3-amino-3-oxo-1-(pyridin-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11055198.png)

![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11055210.png)
![9-phenyl[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B11055216.png)

![N-cyclohexyl-1-methyl-2-oxo-1-[(pentafluorophenyl)carbonyl]-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11055249.png)

![2-Phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]oxazole](/img/structure/B11055260.png)


![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055268.png)
![5-[(2,1,3-benzothiadiazol-5-ylmethyl)sulfanyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11055269.png)
![2-methyl-1,1-dioxido-2H-thieno[2,3-e][1,2]thiazin-4-yl acetate](/img/structure/B11055271.png)
![4-{[(4-Chlorophenoxy)acetyl]amino}phenyl thiocyanate](/img/structure/B11055274.png)
